![molecular formula C13H17FN2S B4081910 N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide](/img/structure/B4081910.png)
N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide
Übersicht
Beschreibung
N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide, also known as FMePTh, is a chemical compound that is widely used in scientific research for its potential therapeutic properties. It belongs to the class of thioamide compounds and has shown promising results in various studies.
Wirkmechanismus
N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide acts by inhibiting the reuptake of dopamine, which leads to an increase in the concentration of dopamine in the brain. This increase in dopamine concentration has been shown to improve the symptoms of Parkinson's disease and other related disorders.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide has been shown to have several biochemical and physiological effects, including an increase in the release of dopamine, an increase in the firing rate of dopaminergic neurons, and an improvement in motor function. It also has anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide is its high potency and selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, its high potency also makes it difficult to use in vivo, as it can cause toxicity and side effects at high doses.
Zukünftige Richtungen
There are several future directions for the research on N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide, including:
1. Development of more selective and less toxic analogs of N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide for the treatment of Parkinson's disease and other related disorders.
2. Investigation of the potential use of N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide in the treatment of other neurological disorders, such as schizophrenia and depression.
3. Study of the long-term effects of N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide on dopamine function and neurotoxicity.
4. Investigation of the potential use of N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide as a tool for studying the role of dopamine in addiction and reward pathways.
In conclusion, N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide is a promising compound that has shown potential therapeutic applications in various neurological disorders. Further research is needed to fully understand its mechanism of action and to develop more selective and less toxic analogs.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and depression. It has been shown to act as a potent dopamine transporter inhibitor, which makes it a potential candidate for the treatment of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-3-methylpiperidine-1-carbothioamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2S/c1-10-3-2-8-16(9-10)13(17)15-12-6-4-11(14)5-7-12/h4-7,10H,2-3,8-9H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDBGJJOBNBGEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=S)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-methylpiperidine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.